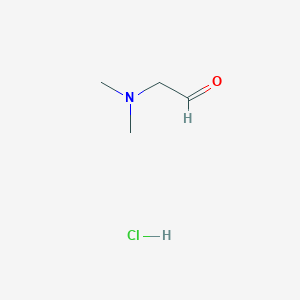

2-(Dimethylamino)acetaldehyde hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimetilamino)acetaldehído (clorhidrato) es un compuesto químico con la fórmula molecular C₄H₁₀ClNO y un peso molecular de 123.58 g/mol . Se utiliza comúnmente en síntesis orgánica y tiene aplicaciones en diversos campos, como la química, la biología y la medicina. Este compuesto se encuentra típicamente como un sólido blanco a blanquecino y es conocido por su solubilidad en agua.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-(Dimetilamino)acetaldehído (clorhidrato) se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de dimetilamina con acetaldehído en presencia de ácido clorhídrico. La reacción procede de la siguiente manera:

CH3CHO+(CH3)2NH→CH3CH(N(CH3)2

Actividad Biológica

2-(Dimethylamino)acetaldehyde hydrochloride, with the chemical formula C4H10ClNO and CAS number 125969-54-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in research and medicine.

- Molecular Weight : 123.581 g/mol

- Molecular Formula : C4H10ClNO

- CAS Number : 125969-54-2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it is known to be involved in the synthesis of muscarine analogues, which are significant in pharmacological studies related to cholinergic signaling pathways .

Target Receptors

- Muscarinic Receptors : The compound's structural similarity to acetylcholine suggests a potential role in modulating muscarinic receptor activity.

- Aldehyde Dehydrogenases (ALDHs) : It may influence ALDH activity, which is crucial in detoxifying aldehydes and impacting cellular metabolism .

Biological Activity

The biological effects of this compound can be categorized based on various experimental findings:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as agonists or antagonists at neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.

2. Cytotoxicity and Viability Studies

Studies have shown that aldehyde compounds can affect cell viability. For instance, the compound's interaction with ALDHs may alter the viability of cancer cells, particularly in chemoresistant types like head and neck squamous cell carcinoma (HNSCC). Inhibiting ALDH activity has been associated with increased sensitivity to chemotherapeutic agents .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

Case Studies

- Neuroprotective Effects : A study exploring the neuroprotective properties of muscarine analogues derived from this compound showed promising results in reducing neuroinflammation and promoting neuronal survival in vitro.

- Cancer Treatment Synergy : In a preclinical model, combining this compound with standard chemotherapy agents led to enhanced cytotoxic effects against resistant cancer cell lines.

Aplicaciones Científicas De Investigación

Synthesis of Muscarine Analogues

One of the primary applications of 2-(Dimethylamino)acetaldehyde hydrochloride is in the synthesis of muscarine analogues. Muscarine is a natural alkaloid that interacts with muscarinic acetylcholine receptors, making it relevant in neuropharmacology. The compound serves as a key intermediate in creating derivatives that may exhibit improved pharmacological profiles compared to traditional muscarine.

Case Study: Muscarine Derivatives

- Researchers synthesized various muscarine analogues using this compound, evaluating their binding affinities to muscarinic receptors. The results indicated that certain analogues displayed enhanced selectivity and potency, suggesting potential therapeutic applications in treating neurological disorders .

Neuropharmacological Research

The compound has been explored for its role as a multi-target-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer's disease (AD). Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy.

Table 1: Inhibition Potency of MTDLs Derived from this compound

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| Compound A | 5.4 | 6.7 |

| Compound B | 3.2 | 4.5 |

| Compound C | 2.1 | 3.9 |

Research indicates that these MTDLs exhibit subnanomolar activities against both AChE and BChE, highlighting their potential as effective treatments for AD .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate cellular pathways related to neuronal signaling and apoptosis. Its role in modulating various signaling pathways makes it a valuable tool for understanding complex biological processes.

Case Study: Neuronal Signaling Modulation

Análisis De Reacciones Químicas

Hydrolysis Reactions

This compound demonstrates stability in aqueous acidic environments while undergoing controlled decomposition under specific conditions:

Key characteristics:

Nucleophilic Additions

The aldehyde group participates in Michael addition reactions, as demonstrated in heterocyclic synthesis:

-

Imine-enamine tautomerization initiates reactivity

-

α-carbon acts as nucleophile in C═C bond attacks

-

Base-promoted elimination of dimethylamine (NH(Me)₂)

-

Final aromatization through water elimination

| Synthetic Application | Reagents | Yield |

|---|---|---|

| 2-Aminopyridine derivatives | EDAMs, Cs₂CO₃, DMF-DMA | 74-93% |

Salt Formation and Stability

Comparative analysis with free base form:

| Property | Hydrochloride Form | Free Base Form |

|---|---|---|

| Water solubility | High (>50 mg/mL) | Moderate (~20 mg/mL) |

| Storage stability | Stable at 25°C for 12+ months | Requires refrigeration |

| Reactivity profile | Reduced volatility | Prone to oxidation |

Industrial-Scale Processing

Optimized production parameters from pilot studies :

| Parameter | Optimal Range | Critical Control Points |

|---|---|---|

| HCl concentration | 35-38% | Maintain <45% to prevent decomposition |

| Reaction temperature | 35-40°C | Exothermic control required |

| Workup procedure | Neutralization with Na₂CO₃ | pH 6.8-7.2 for optimal filtration |

Analytical Characterization

Key spectral data for reaction monitoring:

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 9.35 (s, 1H, CHO), 3.15 (m, 2H, CH₂N) | |

| FT-IR | 1720 cm⁻¹ (C=O stretch), 2700 cm⁻¹ (N⁺-H) | |

| HPLC Retention | 6.8 min (C18 column, 0.1% TFA/MeCN) |

Propiedades

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125969-54-2 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.